tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a hydroxyethyl chain, which is further linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where the thiazole ring is reacted with an appropriate hydroxyethyl halide.
Introduction of the Tert-butyl Carbamate Group: The final step involves the protection of the amino group with a tert-butyl carbamate group, which can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting thiazole-containing compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl chain and the carbamate group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-hydroxyethyl]carbamate: Similar structure but lacks the thiazole ring.
Tert-butyl N-[2-hydroxy-1-(1,3-thiazol-4-yl)ethyl]carbamate: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
Tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate is unique due to the presence of the 2-methyl substitution on the thiazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-7-12-9(6-17-7)8(5-14)13-10(15)16-11(2,3)4/h6,8,14H,5H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBZHOLZCETCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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